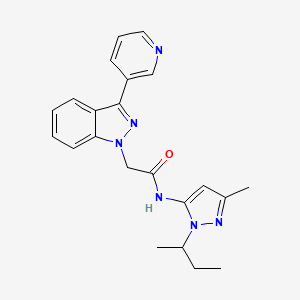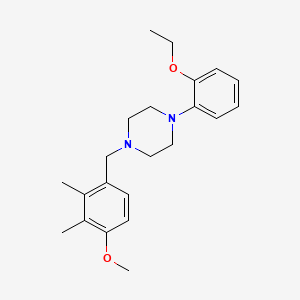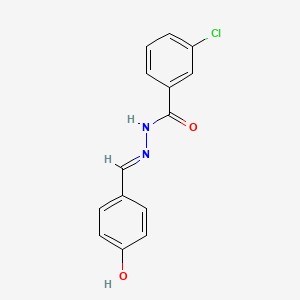![molecular formula C18H22N2O3S B6112302 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide](/img/structure/B6112302.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide, commonly known as NPS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of NPS involves its binding to ion channels, particularly the voltage-gated sodium channels and the transient receptor potential channels. This binding can lead to changes in the activity of these channels, which can affect neuronal excitability. NPS has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA-A receptors and the NMDA receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPS are complex and depend on the specific ion channels and neurotransmitter receptors that it modulates. In general, NPS has been shown to increase neuronal excitability, which can lead to an increase in synaptic transmission and the release of various neurotransmitters. It has also been shown to have analgesic effects, potentially through its modulation of the transient receptor potential channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPS in lab experiments is its ability to modulate the activity of specific ion channels and neurotransmitter receptors, which can allow for precise manipulation of neuronal activity. However, one limitation is that its effects can be complex and depend on the specific experimental conditions, which can make interpretation of the results challenging.
Direcciones Futuras
There are many potential future directions for research on NPS. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain. Another area of interest is its potential use in the study of the mechanisms underlying neuronal excitability and synaptic transmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of NPS and its potential limitations in lab experiments.
Conclusion
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. It can be synthesized using various methods and has been shown to modulate the activity of various ion channels and neurotransmitter receptors. Its potential use in the treatment of neurological disorders and the study of neuronal excitability and synaptic transmission make it an important compound for future research.
Métodos De Síntesis
NPS can be synthesized using various methods, including the reaction of naphthalene with pyrrolidine and subsequent reaction with propanesulfonyl chloride. Another method involves the reaction of 1-naphthaldehyde with pyrrolidine and subsequent reaction with sulfonyl chloride. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
NPS has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. This modulation can lead to changes in neuronal excitability, which can be useful in studying the mechanisms underlying various neurological disorders, such as epilepsy and chronic pain.
Propiedades
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)24(22,23)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICCLBHAYCTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)

![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)



![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)
![{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B6112315.png)
![2-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyrazine](/img/structure/B6112319.png)
![1-{5-[(isobutylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6112333.png)